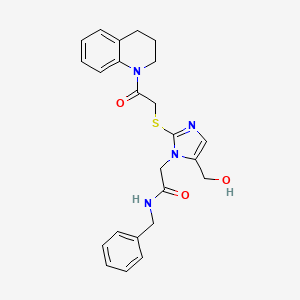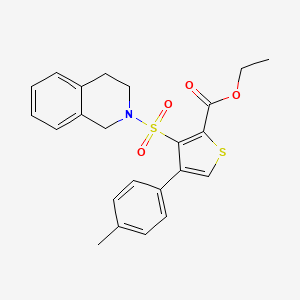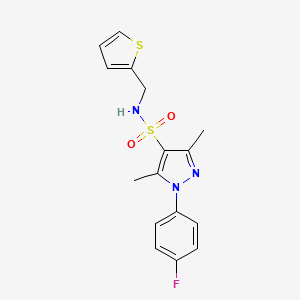
N-benzyl-2-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE is a complex organic compound that features a unique structure combining a benzyl group, a tetrahydroquinoline moiety, and an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE typically involves multiple steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the desired substituents.
Introduction of the Tetrahydroquinoline Moiety: This step involves the synthesis of the tetrahydroquinoline derivative, which can be achieved through cyclization reactions.
Coupling Reactions: The final step involves coupling the imidazole and tetrahydroquinoline derivatives with a benzyl group under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the tetrahydroquinoline moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted benzyl derivatives.
科学的研究の応用
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, potentially leading to therapeutic effects.
類似化合物との比較
N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE can be compared with other similar compounds, such as:
Benzimidazoles: Known for their broad range of biological activities, including antimicrobial and anticancer properties.
Quinoline Derivatives: Used in the treatment of malaria and other infectious diseases.
Imidazole Derivatives: Known for their use in antifungal medications and as building blocks in organic synthesis.
The uniqueness of N-BENZYL-2-[5-(HYDROXYMETHYL)-2-{[2-OXO-2-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHYL]SULFANYL}-1H-IMIDAZOL-1-YL]ACETAMIDE lies in its combined structural features, which may confer unique biological activities and chemical reactivity.
特性
分子式 |
C24H26N4O3S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
N-benzyl-2-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
InChI |
InChI=1S/C24H26N4O3S/c29-16-20-14-26-24(28(20)15-22(30)25-13-18-7-2-1-3-8-18)32-17-23(31)27-12-6-10-19-9-4-5-11-21(19)27/h1-5,7-9,11,14,29H,6,10,12-13,15-17H2,(H,25,30) |
InChIキー |
GLSUSODNTKUOEF-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=CC=C4)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11266831.png)
![N-(2-chloro-4-methylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11266840.png)
![N-(4-Acetamidophenyl)-1-[6-(thiophen-2-YL)pyridazin-3-YL]piperidine-4-carboxamide](/img/structure/B11266841.png)
![N-(5-chloro-2-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11266847.png)
![ethyl 1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}piperidine-4-carboxylate](/img/structure/B11266865.png)
![3-(2-(4-cyclohexylpiperazin-1-yl)-2-oxoethyl)-7,8-dimethoxy-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B11266870.png)
![Methyl 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B11266876.png)
![N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11266881.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide](/img/structure/B11266892.png)

![4-methoxy-N-{(E)-[5-(pyridin-2-ylsulfanyl)furan-2-yl]methylidene}aniline](/img/structure/B11266900.png)
![N,N-diethyl-3-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-benzofuran-5-sulfonamide](/img/structure/B11266902.png)
![4-[4-(5-Chloro-2-methoxybenzenesulfonyl)piperazin-1-YL]-6-phenylpyrimidine](/img/structure/B11266920.png)
